1-[2-(diethylamino)ethyl]-N-(4-methoxybenzyl)-1H-benzimidazol-2-amine
Description
1-[2-(diethylamino)ethyl]-N-(4-methoxybenzyl)-1H-benzimidazol-2-amine is a synthetic compound known for its diverse applications in medicinal chemistry. It is characterized by a benzimidazole core, which is a common structural motif in many biologically active molecules. This compound is particularly noted for its potential therapeutic properties, including its role as a smooth muscle relaxant and its ability to act on specific molecular targets in the body.
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-N-[(4-methoxyphenyl)methyl]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-4-24(5-2)14-15-25-20-9-7-6-8-19(20)23-21(25)22-16-17-10-12-18(26-3)13-11-17/h6-13H,4-5,14-16H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMDFVSPNYKHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(diethylamino)ethyl]-N-(4-methoxybenzyl)-1H-benzimidazol-2-amine typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 2-(diethylamino)ethyl chloride in the presence of a base such as potassium carbonate.
N-Benzylation: Finally, the compound is N-benzylated using 4-methoxybenzyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(diethylamino)ethyl]-N-(4-methoxybenzyl)-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: N-oxides.
Reduction Products: Reduced benzimidazole derivatives.
Substitution Products: N-substituted benzimidazole derivatives.
Scientific Research Applications
1-[2-(diethylamino)ethyl]-N-(4-methoxybenzyl)-1H-benzimidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly as a smooth muscle relaxant and in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-[2-(diethylamino)ethyl]-N-(4-methoxybenzyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets:
Molecular Targets: It acts on calcium channels and glutamate receptors, leading to muscle relaxation and neuroprotective effects.
Pathways Involved: The compound modulates calcium influx and neurotransmitter release, which are critical pathways in muscle contraction and neuronal signaling.
Comparison with Similar Compounds
- 1-(2-(diethylamino)ethyl)-3-(4-methoxybenzyl)-2(1H)-quinoxalinone
- 1-(2-(diethylamino)ethyl)-3-(4-methoxybenzyl)-2(1H)-quinazolinone
Comparison:
- Structural Differences: While these compounds share a similar core structure, the presence of different heterocyclic rings (benzimidazole vs. quinoxalinone or quinazolinone) imparts unique chemical and biological properties.
- Unique Features: 1-[2-(diethylamino)ethyl]-N-(4-methoxybenzyl)-1H-benzimidazol-2-amine is unique in its dual action on calcium channels and glutamate receptors, which is not commonly observed in its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
